3-(2-Methyl-1,3-thiazol-5-yl)propan-1-ol
Description
3-(2-Methyl-1,3-thiazol-5-yl)propan-1-ol is a heterocyclic alcohol featuring a thiazole ring substituted with a methyl group at the 2-position and a propanol chain at the 5-position. For instance, the unsubstituted thiazole variant, 3-(1,3-thiazol-5-yl)propan-1-ol, has a molecular formula of C₆H₉NOS and a molecular weight of 143.21 g/mol .
Properties
CAS No. |
60587-80-6 |
|---|---|
Molecular Formula |
C7H11NOS |
Molecular Weight |
157.24 g/mol |
IUPAC Name |
3-(2-methyl-1,3-thiazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C7H11NOS/c1-6-8-5-7(10-6)3-2-4-9/h5,9H,2-4H2,1H3 |
InChI Key |
KXTJVQQMURJWSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
Halogen-Substituted Analogs
- 3-(2-Bromo-1,3-thiazol-5-yl)propan-1-ol (CAS 1000529-41-8): This compound replaces the methyl group with a bromine atom at the 2-position of the thiazole ring. Molecular formula: C₆H₈BrNOS; molecular weight: 222.11 g/mol.
Amino-Substituted Derivatives
- 3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propan-1-ol (CAS 1521108-46-2): Features an additional amino group on the propanol chain. Molecular formula: C₇H₁₂N₂OS; molecular weight: 172.25 g/mol. The amino group introduces hydrogen-bonding capability, which could improve solubility or modulate receptor interactions in biological systems .
Propanol Chain Modifications
Ethyl Acetate Derivatives
- Ethyl 2-(2-Methyl-1,3-thiazol-5-yl)acetate (CAS 60588-60-5): Replaces the propanol chain with an ethyl acetate group. Molecular formula: C₈H₁₁NO₂S; molecular weight: 185.24 g/mol. The ester group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .
Cyclopropane-Containing Analogs
- 1-(Aminomethyl)cyclopropylmethanol (CAS 1864252-27-6): Incorporates a cyclopropane ring and an aminomethyl group. Molecular formula: C₉H₁₄N₂OS; molecular weight: 198.29 g/mol. The rigid cyclopropane structure may restrict conformational flexibility, affecting binding affinity in medicinal chemistry applications .
Heterocyclic Core Replacements
Compounds with alternative heterocycles but similar propanol chains include:
- 3-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol: Molecular formula: C₈H₁₀N₄O; molecular weight: 178.2 g/mol.
Data Tables
Table 1: Structural and Molecular Comparison
*Note: Exact molecular weight for the target compound is inferred from structural analogs.
Research Findings and Implications
- Synthetic Routes: The synthesis of thiazole-propanol derivatives often involves coupling reactions between thiazole halides and propanol precursors, as seen in the preparation of related compounds in and .
- Safety Considerations : Brominated analogs () highlight the importance of substituent choice in toxicity profiles, urging caution in drug design.
Preparation Methods
Thiazole Ring Formation via Hantzsch Synthesis
The Hantzsch thiazole synthesis remains a cornerstone for constructing 2-methyl-1,3-thiazole derivatives. A representative protocol involves:
Reaction Conditions :
-
Reactants : Thiourea (1.2 eq), ethyl acetoacetate (1.0 eq), and bromoacetone (1.5 eq).
-
Solvent : Ethanol (reflux, 6–8 hours).
-
Catalyst : None required.
Procedure :
Introduction of the Propanol Side Chain
The propanol moiety is introduced via alkoxycarbonylation or Grignard addition :
Alkoxycarbonylation Method
Reactants :
-
2-Methyl-1,3-thiazole-5-carbaldehyde (1.0 eq).
-
Allyl magnesium bromide (2.0 eq, in THF).
Procedure :
-
The aldehyde undergoes Grignard addition at −10°C.
-
The intermediate is hydrolyzed with NH₄Cl(aq) to yield 3-(2-methyl-1,3-thiazol-5-yl)propan-1-ol .
Optimization Notes :
Reductive Amination Approach
Reactants :
-
3-(2-Methyl-1,3-thiazol-5-yl)propanal (1.0 eq).
-
Sodium borohydride (1.5 eq, in methanol).
Procedure :
-
Propanal is reduced at 25°C for 2 hours.
-
The product is purified via column chromatography (SiO₂, hexane/ethyl acetate).
Yield : 70–75% (reported for similar reductions).
Industrial-Scale Synthesis
Continuous Flow Reactor Systems
Industrial production leverages continuous flow chemistry to enhance efficiency:
Key Parameters :
-
Residence Time : 10–15 minutes.
-
Temperature : 80–100°C.
-
Catalyst : Heterogeneous Pd/C (0.5% w/w).
Advantages :
Crystallization and Purification
Crystallization Solvents :
Characterization Data :
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 112–114°C | DSC |
| PXRD Pattern | Peaks at 2θ = 12.4°, 18.7° | X-ray diffraction |
| HPLC Purity | 99.2% | Reverse-phase HPLC |
Comparative Analysis of Methods
Yield and Efficiency
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Hantzsch + Grignard | 78 | 98.5 | Moderate |
| Reductive Amination | 75 | 99.2 | High |
| Continuous Flow | 95 | 99.5 | Industrial |
Cost and Environmental Impact
-
Grignard Method : Higher solvent use (THF, hexane) but lower catalyst costs.
Challenges and Optimization
Impurity Control
Q & A
Basic: What synthetic methodologies are validated for 3-(2-Methyl-1,3-thiazol-5-yl)propan-1-ol?
Answer:
A validated route involves condensation reactions using thiazole precursors. For example:
Thiazole Formation : React 2-methylthiazole-5-carbaldehyde with a propanol derivative under acidic or basic conditions (e.g., potassium tert-butoxide in ethanol) .
Reduction : Reduce the intermediate carbonyl group using NaBH₄ or LiAlH₄ to yield the propanol moiety.
Purification : Recrystallize from ethanol or perform column chromatography (silica gel, ethyl acetate/hexane eluent).
Key Validation : Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Advanced: How can computational modeling predict the compound’s reactivity and electronic properties?
Answer:
Use Multiwfn (wavefunction analysis software) to:
Electrostatic Potential (ESP) Mapping : Identify nucleophilic/electrophilic sites by calculating surface-localized electron density .
Bond Order Analysis : Quantify bond strengths (e.g., C-S in the thiazole ring) using Mayer or Wiberg bond orders.
Reactivity Descriptors : Compute Fukui indices to predict sites for electrophilic/nucleophilic attacks .
Validation : Compare computational results with experimental NMR chemical shifts and reaction outcomes .
Basic: What spectroscopic techniques are optimal for structural characterization?
Answer:
NMR Spectroscopy :
- ¹H NMR: Identify methyl (δ 2.5–2.7 ppm) and hydroxyl (δ 1.5–2.0 ppm, broad) groups.
- ¹³C NMR: Thiazole carbons appear at δ 120–160 ppm .
Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺ (m/z ~174.1) .
IR Spectroscopy : O-H stretch (~3300 cm⁻¹) and C-S/C=N stretches (650–1250 cm⁻¹) .
Advanced: How to design experiments resolving contradictions in reported biological activities?
Answer:
Standardized Assays : Use in vitro enzyme inhibition assays (e.g., acetylcholinesterase for neurological activity) with IC₅₀ determination .
Dose-Response Curves : Test across concentrations (0.1–100 µM) to rule out non-specific effects.
Structural Analogs : Compare activity with 3-(2-Methyl-1,3-thiazol-5-yl)propanoic acid (EN300-1698703) to isolate hydroxyl group contributions .
Validation : Replicate results in orthogonal assays (e.g., SPR for binding kinetics) .
Basic: What are the compound’s solubility and stability profiles?
Answer:
Solubility :
Stability :
- pH Sensitivity: Stable at pH 5–7; hydrolyzes under strong acidic/basic conditions.
- Storage: -20°C under inert gas (N₂/Ar) to prevent oxidation.
Validation : Monitor degradation via HPLC over 72 hours .
Advanced: How to optimize synthetic yield using retrosynthetic AI tools?
Answer:
AI-Driven Retrosynthesis : Use platforms like Pistachio or Reaxys to identify optimal pathways:
- Prioritize routes with minimal protection/deprotection steps.
- Screen catalysts (e.g., Pd/C for hydrogenation) using reaction condition databases .
Green Chemistry Metrics : Calculate E-factors; select routes with lowest waste generation.
Scale-Up : Use flow chemistry for continuous reduction of intermediates .
Validation : Compare AI-predicted yields with lab-scale experiments .
Basic: What are the compound’s key physicochemical parameters?
Answer:
Molecular Weight : 173.24 g/mol (C₇H₁₁NOS).
Hydrogen Bond Donors/Acceptors : 1 (OH), 3 (N, O, S) .
Topological Polar Surface Area (TPSA) : ~60 Ų, indicating moderate permeability .
Advanced: How to study interactions with biological targets using molecular docking?
Answer:
Target Selection : Prioritize proteins with thiazole-binding pockets (e.g., kinases, GPCRs) .
Docking Workflow :
- Prepare ligand: Optimize geometry at B3LYP/6-31G* level.
- Grid Generation: Focus on active sites (e.g., ATP-binding pocket).
- Scoring: Use AutoDock Vina or Glide with MM/GBSA refinement.
Validation : Compare docking poses with co-crystallized thiazole derivatives (PDB: 4HX3) .
Basic: What safety precautions are required during handling?
Answer:
PPE : Gloves (nitrile), lab coat, and goggles.
Ventilation : Use fume hood for weighing/purification.
Waste Disposal : Neutralize with 10% acetic acid before aqueous disposal .
Advanced: Can metabolic stability be predicted using in silico tools?
Answer:
Software : Use ADMET Predictor or SwissADME:
- CYP450 Metabolism : Predict oxidation sites (e.g., hydroxyl group).
- Half-Life : Estimate hepatic clearance using QSAR models.
Validation : Compare with in vitro microsomal assays (human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
